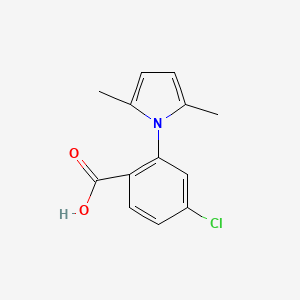4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid
CAS No.: 335209-41-1
Cat. No.: VC5022556
Molecular Formula: C13H12ClNO2
Molecular Weight: 249.69
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 335209-41-1 |
|---|---|
| Molecular Formula | C13H12ClNO2 |
| Molecular Weight | 249.69 |
| IUPAC Name | 4-chloro-2-(2,5-dimethylpyrrol-1-yl)benzoic acid |
| Standard InChI | InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-7-10(14)5-6-11(12)13(16)17/h3-7H,1-2H3,(H,16,17) |
| Standard InChI Key | SMDDZIZWJYBWSI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(N1C2=C(C=CC(=C2)Cl)C(=O)O)C |
Introduction
4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid is an organic compound belonging to the class of benzoic acids. It features a chloro group at the 4-position and a 2,5-dimethyl-pyrrol-1-yl group at the 2-position of the benzoic acid core. This compound has garnered attention for its potential applications in various scientific fields, including chemistry, biology, and medicine.
Synthesis Methods
The synthesis of 4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid can be approached through various synthetic routes. One common method involves the use of intermediates to achieve the final product. Industrial production typically emphasizes optimized reaction conditions for enhanced yield and purity, often utilizing proprietary methods that may vary among manufacturers.
Biological and Medicinal Applications
While specific biological activities of 4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid are not extensively documented, compounds with similar structures, such as 2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid, have shown potential as antimicrobial agents and have been investigated for anti-inflammatory and analgesic properties. The presence of the pyrrole ring is believed to enhance biological efficacy due to its ability to interact with biological targets.
Safety and Handling
4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid is classified as an irritant, with hazard codes indicating potential risks to human health upon exposure . Proper safety measures should be taken when handling this compound, including the use of protective equipment and adherence to safety protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume